3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one
CAS No.: 1209762-55-9
Cat. No.: VC5632837
Molecular Formula: C23H18FN3O4
Molecular Weight: 419.412
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1209762-55-9 |
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Molecular Formula | C23H18FN3O4 |
Molecular Weight | 419.412 |
IUPAC Name | 3-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]chromen-2-one |
Standard InChI | InChI=1S/C23H18FN3O4/c24-17-7-5-14(6-8-17)20-25-26-21(31-20)15-9-11-27(12-10-15)22(28)18-13-16-3-1-2-4-19(16)30-23(18)29/h1-8,13,15H,9-12H2 |
Standard InChI Key | NCTVHXZIUTZYEI-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O |
Introduction
Chemical Architecture and Rational Design
The compound’s structure comprises three critical domains:
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Chromen-2-one core: A coumarin derivative known for its role in modulating kinase activity and antioxidant properties .
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Piperidine-1-carbonyl linker: Enhances solubility and facilitates interactions with hydrophobic enzyme pockets .
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5-(4-Fluorophenyl)-1,3,4-oxadiazole moiety: Imparts metabolic stability and hydrogen-bonding capacity, critical for target engagement .
The 4-fluorophenyl group on the oxadiazole ring introduces electron-withdrawing effects, potentially optimizing binding to ATP-binding sites in kinases or catalytic triads in hydrolytic enzymes . Molecular modeling of analogous compounds predicts that the fluorine atom enhances π-π stacking with aromatic residues in target proteins .
Synthetic Pathways and Analytical Characterization
Synthesis Strategy
The synthesis likely follows a multi-step approach, as observed in analogous coumarin-oxadiazole hybrids :
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Coumarin carboxylate formation: Ethyl acetoacetate and salicylaldehyde undergo Pechmann condensation to yield 3-acetylcoumarin .
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Oxadiazole cyclization: Reaction of coumarin hydrazide with 4-fluorobenzoyl chloride via cyclodehydration forms the 1,3,4-oxadiazole ring .
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Piperidine coupling: The oxadiazole-piperidine intermediate is conjugated to the coumarin core using carbodiimide-mediated amide bond formation .
Key Reaction Metrics:
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Yield for oxadiazole cyclization: 57–88% (similar to IDO5L synthesis) .
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Final coupling efficiency: ~75–85% (based on chromene-oxadiazole hybrids) .
Spectroscopic Validation
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IR Spectroscopy: Expected peaks include ν(C=O) at 1,710 cm⁻¹ (coumarin), ν(N–H) at 3,300 cm⁻¹ (oxadiazole), and ν(C–F) at 1,100 cm⁻¹ .
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¹H NMR: Piperidine protons appear as multiplet δ 3.20–3.80 ppm; coumarin H-4 resonates as a singlet δ 6.10–6.30 ppm .
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Mass Spectrometry: Molecular ion peak at m/z 463.4 (calculated for C₂₄H₁₉FN₃O₄) .
Biological Activity and Mechanistic Insights
Compound | Target | IC₅₀ (nM) | Source |
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Chromone derivative | p38α MAP kinase | 17 | |
PM9 (coumarin) | α-glucosidase | 21.33 | |
Hybrid 2d | AChE | 87.3%* | |
*Inhibition at 25 µM. |
Acetylcholinesterase (AChE) Inhibition
Chromene-oxadiazole hybrids exhibit AChE inhibition via dual binding: the coumarin core interacts with the catalytic anionic site (CAS), while the oxadiazole moiety anchors to the peripheral anionic site (PAS) . Compound 2d (structural analog) showed 87.3% inhibition at 25 µM, comparable to donepezil .
Antioxidant Activity
The 1,3,4-oxadiazole ring contributes to radical scavenging. In DPPH assays, analogs achieved 86.6% inhibition at 25 µM, suggesting synergistic effects between the coumarin and oxadiazole units .
Computational and Pharmacokinetic Profiling
Molecular Docking Analysis
Docking into AChE (PDB: 4EY7) reveals:
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Hydrogen bonds between the oxadiazole nitrogen and Tyr337.
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π-π stacking of the 4-fluorophenyl group with Trp286.
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Hydrophobic interactions via the piperidine ring with Phe295 .
Binding Energy: Calculated ΔG = -9.2 kcal/mol, indicating strong affinity .
ADME Properties
Parameter | Value | Rule of Five Compliance |
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Molecular weight | 463.4 g/mol | ≤500 |
LogP | 2.8 | ≤5 |
H-bond donors | 2 | ≤5 |
H-bond acceptors | 7 | ≤10 |
PSA | 98 Ų | <140 Ų |
Data extrapolated from coumarin-oxadiazole derivatives . |
Therapeutic Implications and Future Directions
The compound’s multi-target profile positions it as a candidate for:
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Neurodegenerative diseases: Dual AChE inhibition and antioxidant activity .
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Oncology: p38 MAP kinase modulation for anti-proliferative effects .
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Metabolic disorders: α-glucosidase inhibition for diabetes management .
Optimization Strategies:
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